molecular formula C14H9BrN2O2 B159036 9,10-Anthracenedione, 1,4-diamino-2-bromo- CAS No. 10165-31-8

9,10-Anthracenedione, 1,4-diamino-2-bromo-

Cat. No.: B159036
CAS No.: 10165-31-8
M. Wt: 317.14 g/mol
InChI Key: IEWDGUMBUFXBCC-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-diamino-2-bromo- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino groups at the 1 and 4 positions, and a bromine atom at the 2 position of the anthracenedione structure. The molecular formula is C14H9BrN2O2, and it has a molecular weight of 317.14 g/mol.

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-bromo- typically involves the bromination of 1,4-diaminoanthraquinone. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective substitution at the 2 position. Industrial production methods may involve the use of solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

9,10-Anthracenedione, 1,4-diamino-2-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonic structures.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to generate reactive oxygen species (ROS).

    Medicine: Studied for its potential therapeutic effects, including its role in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of photoinitiators for polymerization processes

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-bromo- involves the generation of reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. The compound’s ability to bind to specific molecular targets, such as the estrogen receptor, further enhances its biological activity.

Comparison with Similar Compounds

Similar compounds to 9,10-Anthracenedione, 1,4-diamino-2-bromo- include:

    1,4-Diaminoanthraquinone: Lacks the bromine substitution but shares similar chemical properties and applications.

    1,4-Diamino-2,3-dihydro-9,10-anthracenedione: A reduced form with different reactivity and applications.

    1,4-Diamino-2-methoxy-9,10-anthracenedione: Contains a methoxy group instead of bromine, affecting its solubility and reactivity

The uniqueness of 9,10-Anthracenedione, 1,4-diamino-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4-diamino-2-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWDGUMBUFXBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064980
Record name 9,10-Anthracenedione, 1,4-diamino-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10165-31-8
Record name 1,4-Diamino-2-bromo-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10165-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-diamino-2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-diamino-2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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